molecular formula C6H8O2 B1528379 3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1620450-96-5

3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B1528379
CAS No.: 1620450-96-5
M. Wt: 112.13 g/mol
InChI Key: HCNKYBNHDIUTPL-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-Oxabicyclo[3.1.0]hexane . The “carbaldehyde” part of the name suggests it contains an aldehyde functional group (-CHO), which is often involved in organic reactions.

Scientific Research Applications

Organo-selenium Induced Reactions

One study details how 1-Naphthaldehydes and 3-oxabicyclo[3.1.0]hexan-2-ols can be prepared through the intramolecular alkylation and cyclization of (E)-2-(arylmethylene)cyclopropylaldehyde, mediated by different organo-selenium reagents. This demonstrates the compound's versatility in facilitating complex chemical transformations (Miao & Huang, 2009).

Multicomponent Reactions

Another study outlines a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a simple three-component reaction, highlighting an eco-friendly approach with excellent yields and showcasing the compound’s role in creating structurally complex molecules (Ghorbani et al., 2016).

Gold(I)-Catalyzed Additions

The gold(I)-catalyzed three-component addition of 2-(arylmethylene)cyclopropylcarbinols, terminal arynes, and alcohols to produce 3-oxabicyclo[3.1.0]hexanes is another area of application. This method achieves high yields under mild conditions, illustrating the compound's utility in catalytic processes (Tian & Shi, 2007).

Conformational Studies

Research into bicyclo[3.1.0]hexane derivatives also extends into conformational studies, with the structure being used as a core to lock certain conformations of bioactive molecules, such as GABA, demonstrating its importance in medicinal chemistry and drug design (Jimeno et al., 2011).

Alkaloid-Type Framework Synthesis

The synthesis of N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid through a Ugi reaction, leading to natural product-like compounds with a 2-aza-7-oxabicyclo[4.3.0]nonane framework, showcases the compound's utility in the synthesis of complex alkaloid structures (Sonaglia et al., 2012).

Anionic Ring Expansion Reactions

Anionic ring expansion reactions of oxabicyclo[4.2.1]heptenones offer an efficient entry into the carbon framework of oxygenated cembranoids, illustrating the compound's potential in creating frameworks for natural product synthesis (Xu, Weeresakare, & Rainier, 2001).

Mechanism of Action

    Target of Action

    Compounds with a bicyclic structure, like “3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde”, are often used in drug design and can act on various biological targets . .

    Biochemical Pathways

    Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with similar structures have been found to affect various pathways .

Biochemical Analysis

Biochemical Properties

3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function. Additionally, this compound may act as a substrate for certain oxidoreductases, facilitating redox reactions that are crucial for cellular metabolism .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound may also affect gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, this compound can alter cellular metabolism by participating in metabolic pathways, potentially leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the aldehyde group of this compound can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. Additionally, this compound may influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it may degrade under certain conditions, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, leading to the formation of carboxylic acid derivatives. This compound may also interact with cofactors like NAD+ or NADP+, influencing redox reactions and metabolic flux. The presence of this compound can alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can affect its activity and function, with certain tissues or cellular compartments exhibiting higher concentrations .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it participates in metabolic processes, or to the nucleus, where it influences gene expression. The precise localization of this compound can determine its specific biochemical effects .

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-1-4-5-2-8-3-6(4)5/h1,4-6H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNKYBNHDIUTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde
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